molecular formula C26H25NO4S B11419102 Ethyl 2-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate

Ethyl 2-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate

Cat. No.: B11419102
M. Wt: 447.5 g/mol
InChI Key: QRQYYSBLNYKIQT-UHFFFAOYSA-N
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Description

ETHYL 2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a benzofuran moiety, a thiophene ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and thiophene intermediates, followed by their coupling through amide bond formation and esterification.

    Preparation of Benzofuran Intermediate: The benzofuran moiety can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Preparation of Thiophene Intermediate: The thiophene ring is typically synthesized via the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Coupling Reaction: The benzofuran and thiophene intermediates are coupled through an amide bond formation using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran and thiophene rings, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., bromine), alkylating agents (e.g., methyl iodide)

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

ETHYL 2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in microbial or cancer cell proliferation.

    Pathways Involved: The compound may interfere with key biological pathways, such as DNA replication, protein synthesis, or cell signaling, leading to the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

ETHYL 2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C26H25NO4S

Molecular Weight

447.5 g/mol

IUPAC Name

ethyl 2-[[2-(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate

InChI

InChI=1S/C26H25NO4S/c1-5-30-26(29)24-20(18-8-6-15(2)7-9-18)14-32-25(24)27-22(28)12-19-13-31-21-11-16(3)10-17(4)23(19)21/h6-11,13-14H,5,12H2,1-4H3,(H,27,28)

InChI Key

QRQYYSBLNYKIQT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)CC3=COC4=CC(=CC(=C43)C)C

Origin of Product

United States

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